molecular formula C24H28N2O4 B13390371 (S)-tert-butyl 3-(((9H-fluoren-9-yl)methoxy)carbonyl)pyrrolidine-1-carboxylate

(S)-tert-butyl 3-(((9H-fluoren-9-yl)methoxy)carbonyl)pyrrolidine-1-carboxylate

Cat. No.: B13390371
M. Wt: 408.5 g/mol
InChI Key: WTCWZRXHMNBOCY-UHFFFAOYSA-N
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Description

tert-butyl (3S)-3-(9H-fluoren-9-ylmethoxycarbonylamino)pyrrolidine-1-carboxylate is a complex organic compound that features a tert-butyl group, a fluorenylmethoxycarbonyl (Fmoc) protecting group, and a pyrrolidine ring. This compound is often used in organic synthesis, particularly in the field of peptide chemistry, due to its ability to protect amine groups during chemical reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl (3S)-3-(9H-fluoren-9-ylmethoxycarbonylamino)pyrrolidine-1-carboxylate typically involves the following steps:

    Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through various methods, including cyclization reactions of appropriate precursors.

    Introduction of the Fmoc Group: The Fmoc group is introduced to protect the amine functionality. This is usually done by reacting the amine with fluorenylmethoxycarbonyl chloride (Fmoc-Cl) in the presence of a base such as triethylamine.

    Addition of the tert-Butyl Group: The tert-butyl group is introduced through esterification reactions, often using tert-butyl chloroformate (Boc-Cl) as the reagent.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. Flow microreactor systems have been developed to make the process more efficient, versatile, and sustainable compared to traditional batch processes .

Chemical Reactions Analysis

Types of Reactions

tert-butyl (3S)-3-(9H-fluoren-9-ylmethoxycarbonylamino)pyrrolidine-1-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.

    Reduction: Reduction reactions can be carried out to remove the Fmoc protecting group, usually using reagents like piperidine.

    Substitution: Nucleophilic substitution reactions can occur, especially at the carbonyl carbon of the ester group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Piperidine is commonly used to remove the Fmoc group.

    Substitution: Nucleophiles such as amines and alcohols can be used for substitution reactions.

Major Products Formed

    Oxidation: Various oxidized derivatives depending on the reaction conditions.

    Reduction: The primary amine after removal of the Fmoc group.

    Substitution: Substituted esters or amides depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, this compound is primarily used as a protecting group for amines in peptide synthesis. The Fmoc group is particularly useful because it can be removed under mild conditions, preserving the integrity of the peptide chain.

Biology

In biological research, the compound is used to synthesize peptides and proteins for various studies, including enzyme-substrate interactions and protein folding.

Medicine

In medicinal chemistry, the compound is used to develop peptide-based drugs. The protecting groups help in the synthesis of complex peptides that can act as therapeutic agents.

Industry

In the industrial sector, the compound is used in the large-scale synthesis of peptides and other complex organic molecules. The use of flow microreactor systems has made the process more efficient and sustainable .

Mechanism of Action

The mechanism of action of tert-butyl (3S)-3-(9H-fluoren-9-ylmethoxycarbonylamino)pyrrolidine-1-carboxylate primarily involves its role as a protecting group. The Fmoc group protects the amine functionality during chemical reactions, preventing unwanted side reactions. The tert-butyl group provides steric hindrance, further stabilizing the molecule during synthesis.

Comparison with Similar Compounds

Similar Compounds

    tert-butyl (3S)-3-(benzyloxycarbonylamino)pyrrolidine-1-carboxylate: Similar structure but with a benzyloxycarbonyl (Cbz) protecting group instead of Fmoc.

    tert-butyl (3S)-3-(methoxycarbonylamino)pyrrolidine-1-carboxylate: Similar structure but with a methoxycarbonyl (Moc) protecting group.

Uniqueness

The uniqueness of tert-butyl (3S)-3-(9H-fluoren-9-ylmethoxycarbonylamino)pyrrolidine-1-carboxylate lies in its Fmoc protecting group, which can be removed under mild conditions, making it highly suitable for peptide synthesis. The tert-butyl group adds steric hindrance, providing additional stability during reactions.

Biological Activity

(S)-tert-butyl 3-(((9H-fluoren-9-yl)methoxy)carbonyl)pyrrolidine-1-carboxylate, commonly referred to as Fmoc-Asp(OtBu), is a significant compound in medicinal chemistry and peptide synthesis. This article explores its biological activity, synthetic applications, and relevant research findings.

  • Molecular Formula : C23H25NO6
  • Molecular Weight : 411.5 g/mol
  • CAS Number : 129460-09-9
  • Purity : ≥98.0% (by HPLC)

The primary role of this compound is as a protecting group in peptide synthesis. The fluorenylmethoxycarbonyl (Fmoc) group protects the amine functionality during the synthesis process, allowing for selective reactions without interference from the amine. After the desired reactions are completed, the Fmoc group can be removed using basic conditions, revealing the free amine for further functionalization .

Applications in Peptide Synthesis

  • Peptide Assembly : Fmoc-Asp(OtBu) is extensively used in solid-phase peptide synthesis (SPPS). Its stability under various reaction conditions makes it suitable for constructing complex peptides.
  • Medicinal Chemistry : The compound serves as a precursor for various bioactive peptides, which can exhibit therapeutic properties against diseases such as cancer and diabetes .
  • Bioconjugation : It is utilized for attaching peptides to biomolecules, enhancing their functionality in drug delivery systems .

Case Studies and Experimental Data

  • Synthesis of Unnatural Amino Acids : Research indicates that derivatives of Fmoc-Asp(OtBu) can be employed to synthesize unnatural amino acids, which are crucial for developing novel therapeutics. A study demonstrated its effectiveness in creating a library of modified peptides with enhanced biological properties .
  • Therapeutic Potential : In vitro studies have shown that peptides synthesized using Fmoc-Asp(OtBu) exhibit significant biological activity against specific cancer cell lines, suggesting potential applications in targeted cancer therapy .
  • Structural Analysis : X-ray crystallography studies have provided insights into the conformational flexibility of peptides containing Fmoc-Asp(OtBu), highlighting how structural variations can influence biological activity and binding affinity to target proteins .

Comparative Analysis with Similar Compounds

Compound NameMolecular FormulaMolecular WeightApplication
Fmoc-Asp(OH)C23H27NO5395.5 g/molPeptide synthesis
Fmoc-GlyC19H21NO4341.4 g/molGeneral peptide synthesis
Fmoc-LeuC22H26N2O4382.5 g/molPeptide synthesis

Properties

IUPAC Name

tert-butyl 3-(9H-fluoren-9-ylmethoxycarbonylamino)pyrrolidine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H28N2O4/c1-24(2,3)30-23(28)26-13-12-16(14-26)25-22(27)29-15-21-19-10-6-4-8-17(19)18-9-5-7-11-20(18)21/h4-11,16,21H,12-15H2,1-3H3,(H,25,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WTCWZRXHMNBOCY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(C1)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H28N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

408.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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